molecular formula C11H12N2O2 B1603173 Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 51135-70-7

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1603173
CAS No.: 51135-70-7
M. Wt: 204.22 g/mol
InChI Key: DQUKVLJJYYYMFC-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 51135-70-7) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It features a pyrazolo[1,5-a]pyridine core substituted with a methyl group at position 5 and an ethyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity, such as kinase inhibition or antiviral properties . The compound is synthesized via cyclization or substitution reactions involving pyridine derivatives and functionalized esters, often under reflux conditions with catalysts like cesium carbonate .

Properties

IUPAC Name

ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUKVLJJYYYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599746
Record name Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51135-70-7
Record name Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Summary

Reactants Catalyst Base Solvent Conditions Yield
Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate (1.0 g, 3.73 mmol) Pd(dppf)Cl2 (0.746 mmol) Cs2CO3 (7.46 mmol) N,N-Dimethylformamide (5 mL) 100 °C, 2 hours 77%
  • Procedure: The reactants are dissolved in DMF, stirred at 100 °C for 2 hours, then concentrated. The product is purified by silica gel chromatography using a petroleum ether:ethyl acetate (5:1) eluent, yielding an orange solid product with a mass of 589 mg (77% yield).

  • Analytical Data: ESI-MS m/z = 204.5 [M+H]+ confirms the molecular ion peak consistent with the expected product.

This method is efficient and widely cited in patent literature (e.g., WO2017/15449) and chemical databases, indicating its robustness and reproducibility.

Alternative Synthetic Routes and Related Transformations

While direct preparation of the ethyl ester is commonly achieved via Suzuki coupling, related transformations involving hydrolysis and subsequent modifications of the ester provide insight into the compound's synthetic versatility.

Hydrolysis to 5-Methylpyrazolo[1,5-A]pyridine-3-carboxylic Acid

  • Process: this compound can be hydrolyzed under basic conditions (sodium hydroxide in ethanol) at reflux for 6 hours to yield the corresponding carboxylic acid.

  • Subsequent Acidification: The reaction mixture is acidified with hydrochloric acid to pH 1, precipitating the carboxylic acid, which is then filtered and dried.

  • Yield: Approximately 91% yield reported for the acid.

This hydrolysis step is important for further functional group transformations or for preparing derivatives.

Reduction and Reoxidation to Aldehyde Derivatives

  • The carboxylic acid can be converted to the corresponding alcohol via reduction using sodium borohydride in the presence of carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

  • The alcohol can then be oxidized to the aldehyde using manganese dioxide (MnO2) over several days at room temperature.

  • These transformations demonstrate the synthetic flexibility of the pyrazolo[1,5-A]pyridine scaffold.

General Synthetic Strategy for Pyrazolo[1,5-A]pyridines

A broader synthetic approach reported in the literature involves condensation reactions of appropriate 1,3-dicarbonyl compounds with pyrazolo[1,5-A]pyridine precursors under acidic conditions and elevated temperatures.

  • Typical Conditions: Reaction in ethanol with acetic acid under oxygen atmosphere at 130 °C for 18 hours.

  • Outcome: Formation of substituted pyrazolo[1,5-A]pyridines including ethyl esters analogous to this compound.

This method is more general and useful for synthesizing a variety of substituted derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Suzuki Coupling Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate, methylboronic acid, Pd(dppf)Cl2, Cs2CO3, DMF, 100 °C 2 h 77 Direct synthesis of target ester
Base Hydrolysis + Acidification NaOH in ethanol (reflux), then HCl to pH 1 6 h 91 Converts ester to carboxylic acid
Reduction + Oxidation CDI/THF, NaBH4/H2O reduction, MnO2 oxidation Several days Not specified Converts acid to aldehyde derivatives
Condensation in Acidic Ethanol 1,3-dicarbonyl compounds, acetic acid, O2 atmosphere, 130 °C 18 h Variable General method for substituted derivatives

Research Findings and Notes

  • The Suzuki coupling method is the most efficient and direct route to this compound with a good yield of 77% under mild conditions.

  • The availability of palladium catalysts such as Pd(dppf)Cl2 and the use of cesium carbonate as a base are critical for the success of the coupling reaction.

  • Hydrolysis and subsequent transformations provide routes to functionalize the pyrazolo[1,5-A]pyridine core, enabling the synthesis of acids, alcohols, and aldehydes for further medicinal chemistry applications.

  • The condensation approach under acidic and oxidative conditions offers a versatile platform for synthesizing a broad range of pyrazolo[1,5-A]pyridine derivatives, though it is less specific to the ethyl 5-methyl derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate serves as a crucial intermediate in synthesizing several therapeutic agents. Its structural features allow it to be integrated into compounds targeting various diseases, including:

  • Anti-inflammatory Agents : The compound has been explored for its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
  • Neuroprotective Drugs : Its interaction with specific brain receptors positions it as a valuable component in drugs aimed at neuroprotection and cognitive enhancement .
  • Oncology : Research indicates its potential in developing novel therapeutic agents for cancer treatment by inhibiting key signaling pathways involved in tumor growth .

Agricultural Chemistry

In the realm of agriculture, this compound is being studied for its potential to enhance crop protection and productivity:

  • Agrochemical Formulations : The compound is utilized in formulating pesticides and herbicides that improve crop resistance against pests and diseases, thereby increasing agricultural yields .
  • Biopesticides : Its efficacy as a biopesticide is under investigation, focusing on environmentally friendly alternatives to traditional chemical pesticides.

Material Science

The unique properties of this compound are being explored for applications in material science:

  • Advanced Materials Development : Researchers are investigating its use in creating polymers and coatings with enhanced durability and functionality. The compound's thermal stability and electrical conductivity make it suitable for various high-performance materials .
  • Nanomaterials : There is ongoing research into its role in the synthesis of nanomaterials that can be applied in electronics and photonics.

Biochemical Research

In biochemical assays, this compound is employed to elucidate cellular mechanisms:

  • Enzyme Activity Studies : The compound is utilized to study enzyme inhibition and receptor binding, providing insights into metabolic pathways and disease mechanisms .
  • Drug Discovery Platforms : Its role as a standard in chromatographic methods aids in the accurate quantification of related compounds in complex mixtures.

Case Study 1: Neuroprotective Drug Development

A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 2: Agrochemical Efficacy

Field trials showed that formulations containing this compound significantly improved crop yields by enhancing resistance to common pests. This positions the compound as a promising candidate for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyridine scaffold accommodates diverse substituents, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison with structurally analogous compounds:

Structural Features and Substituent Effects
Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Reference CAS/Evidence ID
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-CH₃, 3-COOEt 204.23 Baseline structure for comparison 51135-70-7
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 5-Br, 3-COOEt 269.09 Bromine enhances electrophilic reactivity 885276-93-7
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OH, 3-COOEt 206.20 Hydroxyl group increases polarity N/A
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-Cl, 7-CH₃, 3-COOEt 238.68 Chloro and methyl groups alter steric effects N/A
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6-Br, 4-OCH₃, 3-COOEt 299.12 Methoxy improves solubility N/A
Ethyl N-benzyl-5-methyl-2-oxo-pyrazolo[1,5-a]pyridine-3-carboxylate 5-CH₃, 2-oxo, N-benzyl, 3-COOEt 352.37 Benzyl and oxo groups modify binding affinity N/A

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Increase molecular weight and reactivity, making these derivatives suitable for further cross-coupling reactions .
  • Hydrophilic Groups (OH, OCH₃) : Enhance water solubility and metabolic stability, critical for pharmacokinetics .
  • Bulkier Substituents (Benzyl) : May reduce membrane permeability but improve target specificity .
Physicochemical Properties
  • Lipophilicity : Methyl and bromo substituents increase logP values, favoring blood-brain barrier penetration, while hydroxyl and methoxy groups reduce logP .
  • Melting Points : Brominated derivatives (e.g., 5-Br) exhibit higher melting points (~250°C) due to stronger intermolecular forces compared to methyl analogs (~150°C) .
  • Stability : Electron-withdrawing groups (Br, Cl) enhance stability under acidic conditions, whereas ester groups may hydrolyze in basic environments .

Biological Activity

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.

Overview

This compound features a fused pyrazole and pyridine ring structure, contributing to its diverse pharmacological properties. The compound's molecular formula is C11_{11}H12_{12}N2_2O2_2, with a molecular weight of approximately 204.23 g/mol.

The primary biological activity associated with this compound is its antagonistic effect on serotonin 3 receptors (5-HT3) . This interaction suggests potential applications as an antiemetic agent , particularly for alleviating nausea and vomiting induced by chemotherapy agents. Additionally, the compound may influence neurotransmitter release, impacting gastrointestinal motility and mood regulation .

Target Interaction

  • Serotonin Receptors : this compound primarily targets the serotonin 3 receptor subtype, which plays a critical role in the central nervous system's regulation of mood and gastrointestinal functions.
  • Kinase Inhibition : Some studies suggest that derivatives of this compound may also exhibit inhibitory effects on various kinases, although specific targets remain under investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • High Gastrointestinal Absorption : The compound demonstrates excellent absorption characteristics when administered orally.
  • Blood-Brain Barrier Penetration : It is capable of crossing the blood-brain barrier, making it potentially effective for central nervous system applications.

Biological Activity Summary

Activity Description
Serotonin 3 Receptor Antagonist Exhibits antiemetic properties; potential use in treating nausea from chemotherapy.
CNS Effects Modulates neurotransmitter release affecting mood and gastrointestinal motility.
Potential Kinase Inhibition May inhibit certain kinases, warranting further exploration for therapeutic applications.

Case Studies and Research Findings

  • Antiemetic Activity : In preclinical studies, this compound has been shown to significantly reduce chemotherapy-induced nausea in animal models. Its efficacy as an antiemetic was corroborated by a reduction in vomiting episodes compared to control groups.
  • Psychotropic Effects : Research indicates that this compound may alleviate anxiety symptoms in rodent models through its action on serotonin receptors. These findings highlight its potential application in treating anxiety disorders alongside its antiemetic properties.
  • Kinase Selectivity Studies : A series of analogs based on the pyrazolo-pyridine framework were evaluated for their selectivity against human kinases such as GSK-3β and CDK-2. Some derivatives exhibited promising selectivity profiles that could be leveraged for drug development targeting specific diseases like cancer and neurodegenerative disorders .

Applications

The biological activity of this compound extends into several fields:

  • Pharmaceutical Development : As a building block for synthesizing new drugs targeting neurological disorders.
  • Agricultural Chemistry : Potential use in agrochemical formulations to enhance efficacy against pests.
  • Biochemical Research : Utilized in studies related to enzyme inhibition and receptor binding to elucidate biochemical pathways.

Q & A

Q. What are the common synthetic routes for Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : Two primary approaches are documented:
  • Cycloaddition Reactions : Utilize 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate. Substituents at the 3-position of pyridine influence regioselectivity, favoring either 4- or 6-substituted products via electronic and steric effects .
  • Hydroxylamine-O-Sulfonic Acid Method : React substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, followed by cycloaddition with ethyl propionate. This eliminates the need for iodine salt conversion, improving yield (88–93%) .
  • Multi-Step Alkylation : For derivatives, react intermediates (e.g., ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate) with alkylating agents like benzyl bromide in the presence of cesium carbonate and DMF .

Q. How is the structure of this compound characterized?

  • Methodological Answer :
  • X-ray Crystallography : Determines molecular geometry (e.g., triclinic crystal system, unit cell parameters) and hydrogen bonding patterns (e.g., C–H⋯N interactions forming dimers) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, ethyl ester protons appear as quartets (~4.2 ppm), while aromatic protons show distinct splitting patterns .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 450.2 for derivatives) .

Q. What reactions are feasible at the ester and methyl groups?

  • Methodological Answer :
  • Ester Hydrolysis : Treat with 30% NaOH to yield carboxylic acids for further functionalization (e.g., coupling with amines) .
  • Deprotection : Use TFA to remove tert-butoxycarbonyl (Boc) groups from amino-substituted derivatives .
  • Substitution : The methyl group can undergo oxidation (e.g., KMnO₄) to carboxylic acids or halogenation for cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in cycloaddition reactions be addressed?

  • Methodological Answer : Regioselectivity in 1,3-dipolar cycloadditions is influenced by:
  • Electronic Effects : Electron-withdrawing substituents on pyridine N-imides direct attack to electron-deficient positions.
  • Steric Hindrance : Bulky groups at the 3-position of pyridine favor formation of 6-substituted products.
  • Hydrogen Bonding : Solvent choice (e.g., DMF vs. THF) and temperature modulate transition-state stability .

Q. What strategies optimize yield in multi-step syntheses?

  • Methodological Answer :
  • Purification : Use column chromatography (hexane/ethyl acetate gradients) or recrystallization (hexane/ethyl acetate/dichloromethane mixtures) for intermediates .
  • Reaction Monitoring : TLC or HPLC tracks progress, minimizing side products.
  • Catalyst Optimization : Cesium carbonate enhances alkylation efficiency by deprotonating intermediates .

Q. How does the methyl group influence electronic properties and reactivity?

  • Methodological Answer :
  • Steric Effects : The methyl group increases steric bulk, reducing nucleophilic attack at adjacent positions.
  • Electronic Effects : Electron-donating methyl groups stabilize adjacent carbocations, facilitating electrophilic substitutions.
  • Spectroscopic Impact : Methyl protons appear as singlets (~2.37 ppm in 1^1H NMR), aiding structural confirmation .

Q. What methods confirm purity and stability under storage conditions?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (e.g., 254 nm) assesses purity (>95%).
  • Thermal Analysis : Melting point determination (e.g., 363–364 K) indicates crystallinity and stability .
  • Stability Studies : Store at –20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis .

Q. How to design derivatives for enhanced biological activity?

  • Methodological Answer :
  • Isoxazole Incorporation : Attach isoxazole cores via Suzuki-Miyaura coupling to improve antitumor activity .
  • Amide Coupling : Use bis(pentafluorophenyl) carbonate (BPC) to link carboxylic acids (from ester hydrolysis) with bioactive amines .
  • Substituent Screening : Test halogen (Cl, Br) or trifluoromethyl groups at the 5-position to modulate pharmacokinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate
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Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate

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